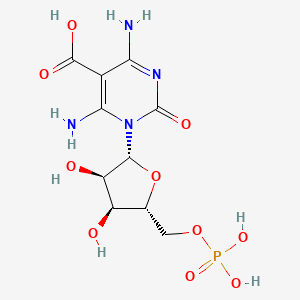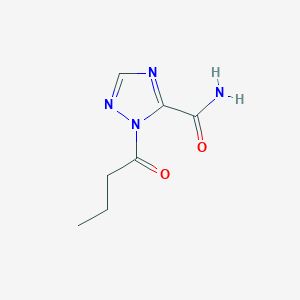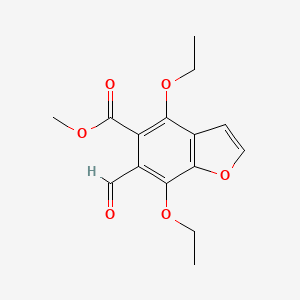
4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The butylthio and naphthalenylthio groups might enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
- 4-Pyrimidinamine, 2-(ethylthio)-6-(benzylthio)-
Uniqueness
The unique combination of butylthio and naphthalenylthio groups in 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- might confer distinct biological properties, such as improved membrane permeability or specific binding interactions.
Eigenschaften
CAS-Nummer |
284681-96-5 |
|---|---|
Molekularformel |
C18H19N3S2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-butylsulfanyl-6-naphthalen-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-2-3-10-22-18-20-16(19)12-17(21-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
WLGMHWLDPREYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)



![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)

![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)

![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)



